5-Hydroperoxymethyluracil

描述

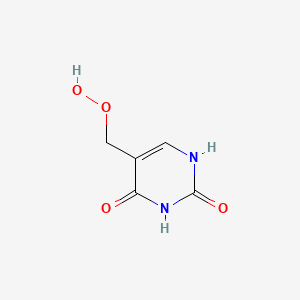

5-Hydroperoxymethyluracil is a reactive intermediate formed during oxidative damage to thymine in DNA. Hydroxyl radicals attack the methyl group of thymine, generating this compound as the most stable thymine hydroperoxide . This compound is highly unstable and decomposes spontaneously into two stable oxidation products: 5-formyluracil (5-foU) and 5-hydroxymethyluracil (5-hmU) . For instance, 5-foU is recognized as a mutagenic lesion that can mispair with adenine during replication, leading to G→T transversions . Enzymes such as DNA glycosylases (e.g., hNTH1, NEIL1, and SMUG1 in mammals) excise these lesions to maintain genomic integrity .

属性

CAS 编号 |

33499-50-2 |

|---|---|

分子式 |

C5H6N2O4 |

分子量 |

158.11 g/mol |

IUPAC 名称 |

5-(hydroperoxymethyl)-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C5H6N2O4/c8-4-3(2-11-10)1-6-5(9)7-4/h1,10H,2H2,(H2,6,7,8,9) |

InChI 键 |

MXVRXIGBAGNOJF-UHFFFAOYSA-N |

SMILES |

C1=C(C(=O)NC(=O)N1)COO |

规范 SMILES |

C1=C(C(=O)NC(=O)N1)COO |

其他CAS编号 |

33499-50-2 |

同义词 |

5-hydroperoxymethyluracil |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

The oxidative degradation of thymine produces structurally related uracil derivatives. Below is a detailed comparison of 5-hydroperoxymethyluracil with its analogs, focusing on molecular properties, stability, biological activity, and repair mechanisms.

Table 1: Comparative Analysis of this compound and Related Compounds

Key Research Findings

Stability and Decomposition :

- This compound is transient and decomposes rapidly, unlike its stable derivatives 5-foU and 5-hmU .

- 5-foU persists in DNA and is more mutagenic than 5-hmU due to its ability to form mismatches .

Mutagenicity and Repair :

- 5-foU induces replication errors by pairing with adenine, whereas 5-hmU pairs correctly with adenine but may disrupt epigenetic regulation .

- Repair enzymes like SpNth1 in Schizosaccharomyces pombe efficiently excise 5-foU and 5-hmU, reducing mutagenesis .

Biological Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。